molecular formula C18H14N4OS B487956 methyl 4-[6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether CAS No. 895334-15-3

methyl 4-[6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether

Cat. No.: B487956
CAS No.: 895334-15-3
M. Wt: 334.4g/mol
InChI Key: DICKJKPSVCOAAT-KPKJPENVSA-N
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Description

Methyl 4-[6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of methyl 4-[6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether involves multiple steps, typically starting with the formation of the triazolothiadiazine core. This can be achieved through the cyclization of appropriate hydrazides with thiocarbonyl compounds under specific conditions. The phenyl ether moiety is then introduced through etherification reactions .

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Methyl 4-[6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-[6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Methyl 4-[6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether can be compared with other triazolothiadiazine derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific phenyl ether moiety, which contributes to its distinct pharmacological profile .

Properties

CAS No.

895334-15-3

Molecular Formula

C18H14N4OS

Molecular Weight

334.4g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14N4OS/c1-23-15-10-8-14(9-11-15)17-19-20-18-22(17)21-16(24-18)12-7-13-5-3-2-4-6-13/h2-12H,1H3/b12-7+

InChI Key

DICKJKPSVCOAAT-KPKJPENVSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4

Origin of Product

United States

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